4-Bromo-2-chlorotoluene

描述

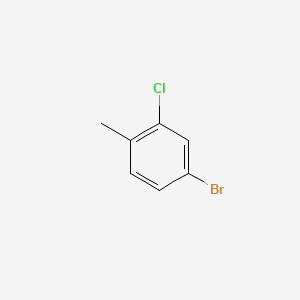

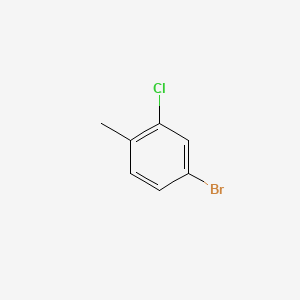

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-chloro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFMTDJMLRECMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370792 | |

| Record name | 4-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89794-02-5 | |

| Record name | 4-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 4-Bromo-2-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-2-chlorotoluene. The information is intended to support research, development, and safety protocols for professionals working with this compound. All quantitative data has been summarized for clarity, and where available, experimental methodologies are discussed.

Chemical Identifiers and Molecular Structure

This compound, with the IUPAC name 4-bromo-2-chloro-1-methylbenzene, is a disubstituted aromatic hydrocarbon.[1][2] Its chemical structure consists of a toluene (B28343) molecule substituted with a bromine atom at the fourth position and a chlorine atom at the second position relative to the methyl group.

| Identifier | Value |

| CAS Number | 89794-02-5[1][2][3][4][5] |

| Molecular Formula | C7H6BrCl[1][2][4] |

| Molecular Weight | 205.48 g/mol [1][2][3] |

| IUPAC Name | 4-bromo-2-chloro-1-methylbenzene[1][2] |

| SMILES | CC1=C(C=C(C=C1)Br)Cl[1][3] |

| InChI Key | LIFMTDJMLRECMX-UHFFFAOYSA-N[1][3] |

Physical Properties

The physical state of this compound is typically a clear, pale yellow liquid.[4] Key physical data are summarized in the table below.

| Property | Value |

| Appearance | Clear pale yellow Liquid[4] |

| Boiling Point | 212 °C (lit.)[3][4][6][7] |

| Melting Point | 43 °C[4] |

| Density | 1.54 g/mL at 25 °C (lit.)[3][7] |

| Refractive Index | n20/D 1.574 (lit.)[3][7] |

| Flash Point | 104.4 °C (219.9 °F) - closed cup[3] |

Chemical Properties and Reactivity

This compound is stable under normal conditions.[5] It should be stored in a cool, dark place, preferably under an inert gas, as it may be sensitive to light and air.[8] Incompatible materials include strong oxidizing agents.[5] Hazardous decomposition products upon combustion can include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

This compound serves as a versatile building block in organic synthesis.[1] Its applications include the synthesis of pharmaceuticals and agrochemicals.[1] The bromine and chlorine substituents on the aromatic ring can participate in various chemical reactions, including cross-coupling reactions.[1]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. The choice of method often depends on the available starting materials and desired purity.

Common Synthesis Methods:

-

From 4-bromo-2-nitrotoluene: A common laboratory preparation involves the reduction of the nitro group of 4-bromo-2-nitrotoluene, followed by a Sandmeyer reaction or similar method to introduce the chlorine atom.[1][3][7]

-

Halogenation of Toluene: Direct electrophilic halogenation of toluene with bromine and chlorine can be employed, though this may lead to a mixture of isomers requiring separation.[1]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to construct the molecule from simpler precursors.[1]

A general workflow for a typical laboratory synthesis is illustrated below.

General laboratory synthesis workflow.

A potential synthetic pathway starting from 4-bromotoluene (B49008) is visualized below.

Potential synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in various fields:

-

Pharmaceutical Development: It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.[1]

-

Material Science: Its derivatives can be utilized in the development of new materials, such as polymers and dyes.[1]

-

Chemical Research: It is used in studies exploring reaction mechanisms and developing new synthetic methodologies.[1]

-

Enzyme Inhibition Studies: It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are crucial for drug metabolism.[1] This property makes it relevant for studies on drug-drug interactions and toxicology.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classification:

| Hazard | Category |

| Acute Oral Toxicity | Category 4[5][9] |

| Acute Dermal Toxicity | Category 4[5][9] |

| Acute Inhalation Toxicity | Category 4[5][9] |

| Skin Corrosion/Irritation | Category 2[5][9][10] |

| Serious Eye Damage/Irritation | Category 2[5][9][10] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[5][9][10] |

GHS Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[9]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[5][10] Ensure eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][10][11] For respiratory protection, a dust mask type N95 (US) or equivalent is recommended.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe vapors or mist.[10] Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a cool, well-ventilated place with the container tightly closed.[8][9][10] Store locked up.[9][10]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][10]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[5][10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][10][11]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

The logical flow from hazard identification to necessary precautions is outlined in the diagram below.

Logical relationship between hazards and precautions.

References

- 1. Buy this compound | 89794-02-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98 89794-02-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 89794-02-5 [chemicalbook.com]

- 8. This compound | 89794-02-5 | TCI EUROPE N.V. [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

Technical Guide: Synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of 4-Bromo-2-chlorotoluene, a valuable building block in the development of pharmaceuticals and specialty chemicals. The synthesis commences with the selective reduction of the nitro group in 4-bromo-2-nitrotoluene (B1266186) to yield the intermediate, 4-bromo-2-aminotoluene. This intermediate is then converted to a diazonium salt, which subsequently undergoes a copper(I)-catalyzed Sandmeyer reaction to afford the final product. This guide furnishes detailed experimental protocols, a summary of quantitative data, and a workflow visualization to ensure reproducibility and aid in laboratory-scale production.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromo-2-nitrotoluene is a three-step process:

-

Reduction of Nitro Group: The nitro group of the starting material is selectively reduced to a primary amine using iron powder in the presence of an acidic medium.

-

Diazotization: The resulting 4-bromo-2-aminotoluene is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a stable arenediazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then subjected to a reaction with copper(I) chloride, which facilitates the substitution of the diazonium group with a chlorine atom, yielding this compound.[1][2][3]

Quantitative Data

The physical and chemical properties of the key compounds in this synthetic pathway are summarized in the table below for easy reference.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-2-nitrotoluene |  | C₇H₆BrNO₂ | 216.03 | 45-48 | 130 (at 12 mmHg) |

| 4-Bromo-2-aminotoluene |  | C₇H₈BrN | 186.05 | 57-59 | 240 |

| This compound |  | C₇H₆BrCl | 205.48 | N/A | 212 |

Experimental Protocols

This section details the step-by-step procedures for the synthesis.

Step 1: Reduction of 4-Bromo-2-nitrotoluene to 4-Bromo-2-aminotoluene

This procedure is adapted from standard methods for the reduction of aromatic nitro compounds using iron.[4][5]

-

Materials:

-

4-Bromo-2-nitrotoluene

-

Iron powder

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a solvent mixture of ethanol and water (e.g., 4:1 v/v).

-

Add 4-bromo-2-nitrotoluene (1.0 eq) to the solvent.

-

To this suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 4-bromo-2-aminotoluene, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2 & 3: Diazotization and Sandmeyer Reaction to form this compound

This protocol is a comprehensive procedure for the diazotization of the intermediate amine and its subsequent conversion to the final product via a Sandmeyer reaction.[6][7]

-

Materials:

-

4-Bromo-2-aminotoluene

-

Hydrochloric acid (HCl, concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Water (H₂O)

-

Diethyl ether or Dichloromethane (B109758) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Preparation of the Diazonium Salt:

-

In a beaker or flask, dissolve 4-bromo-2-aminotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid (e.g., 3.0 eq) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (e.g., 1.1 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is complete at this stage. Keep this solution cold for the next step.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (e.g., 1.2 eq) in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. Allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

-

-

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical transformation pathway from starting material to final product.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 4-Bromo-2-chlorotoluene (CAS Number: 89794-02-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorotoluene, with the CAS number 89794-02-5, is a halogenated aromatic compound. Its chemical structure, featuring a toluene (B28343) backbone substituted with bromine and chlorine atoms at the 4 and 2 positions respectively, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and reactivity, potential applications in research and drug development, and safety and handling information. The unique substitution pattern of this molecule influences its reactivity and makes it a valuable building block for more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 89794-02-5 |

| IUPAC Name | 4-bromo-2-chloro-1-methylbenzene |

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 205.48 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 212 °C |

| Density | 1.54 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.574 |

| Flash Point | 104.4 °C (closed cup) |

| Solubility | Sparingly soluble in water |

Synthesis and Reactivity

Synthesis

Several synthetic routes to this compound have been reported. A common and effective method involves the electrophilic bromination of 2-chlorotoluene (B165313). Due to the ortho- and para-directing effects of both the methyl and chloro substituents, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Proposed Experimental Protocol: Bromination of 2-Chlorotoluene

-

Materials: 2-chlorotoluene, bromine, iron(III) bromide (FeBr₃) as a catalyst, and a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorotoluene in the chosen solvent.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Cool the mixture in an ice bath to control the reaction temperature.

-

Slowly add bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Another reported synthetic pathway is the Sandmeyer reaction starting from 2-chloro-4-methylaniline. This involves diazotization of the amine followed by treatment with a copper(I) bromide solution.

Caption: Synthetic pathways to this compound.

Chemical Reactivity

The presence of two different halogen atoms and a methyl group on the aromatic ring imparts a rich reactivity to this compound.

-

Suzuki Coupling: The bromo substituent is more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the selective formation of a new carbon-carbon bond at the 4-position.

Representative Experimental Protocol: Suzuki Coupling

-

Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

-

Other Reactions: The compound can also undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. The methyl group can be oxidized to a carboxylic acid or halogenated under radical conditions.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various target molecules in the pharmaceutical, agrochemical, and materials science sectors.

-

Pharmaceutical Synthesis: As a halogenated intermediate, it is used to construct more complex molecules that may possess biological activity. The differential reactivity of the bromine and chlorine atoms allows for sequential, site-selective modifications.

-

Biological Activity as a Cytochrome P450 Inhibitor: this compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are crucial for the metabolism of a wide range of drugs. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of this compound (or a derivative) could alter the pharmacokinetics and efficacy of other drugs.

Experimental Workflow: In Vitro Cytochrome P450 Inhibition Assay

A typical in vitro assay to determine the inhibitory potential of this compound on CYP1A2 or CYP2C9 would involve the following steps:

-

Preparation of Reagents:

-

Human liver microsomes (as a source of CYP enzymes).

-

A probe substrate specific for the CYP isoform being tested (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).

-

NADPH regenerating system (to provide the necessary cofactor for the enzyme).

-

This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

A known inhibitor for the specific CYP isoform as a positive control.

-

-

Incubation:

-

Incubate the human liver microsomes, the probe substrate, and different concentrations of this compound (or the positive control) at 37 °C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Allow the reaction to proceed for a specific time.

-

-

Termination and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) or methanol).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the amount of metabolite formed from the probe substrate using LC-MS/MS.

-

-

Data Analysis:

-

Determine the rate of metabolite formation at each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Workflow for a CYP450 inhibition assay.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.3-2.4 ppm) and three signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the benzene (B151609) ring. The coupling patterns of the aromatic protons would be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the methyl carbon (around 20 ppm) and six for the aromatic carbons, including the two carbons bonded to the halogens which would be significantly influenced by their electronegativity.

-

IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively). C=C stretching vibrations for the aromatic ring would appear in the 1600-1450 cm⁻¹ region. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region (below 1000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (205.48). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic pattern of isotopic peaks (M, M+2, M+4) would be observed for the molecular ion and fragments containing both halogens.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In case of accidental ingestion or significant exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceuticals and functional materials. Its distinct reactivity, stemming from the specific arrangement of its functional groups, allows for selective chemical transformations. The compound's inhibitory activity towards key drug-metabolizing enzymes, CYP1A2 and CYP2C9, highlights the importance of considering its metabolic effects in drug discovery and development. Proper safety and handling procedures are essential when working with this compound. Further research into its applications and biological interactions will continue to unlock its full potential for scientific and industrial advancements.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-2-chlorotoluene

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound utilized as a key intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, and illustrative synthetic protocols, presenting data in a format accessible to researchers and professionals in chemistry and drug development.

Compound Identification and Properties

This compound, systematically named 4-bromo-2-chloro-1-methylbenzene, is a disubstituted toluene (B28343) derivative. Its unique substitution pattern makes it a versatile building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-bromo-2-chloro-1-methylbenzene | [1][2] |

| CAS Number | 89794-02-5 | [1][2] |

| Molecular Formula | C₇H₆BrCl | [1][2] |

| Molecular Weight | 205.48 g/mol | [1][2] |

| Physical State | Clear liquid | [3][4][5] |

| Boiling Point | 212 °C | [3][6] |

| Density | 1.54 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.574 | [6] |

| SMILES | CC1=C(C=C(C=C1)Br)Cl | [1][7] |

| InChI Key | LIFMTDJMLRECMX-UHFFFAOYSA-N | [1] |

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a methyl group (defining it as a toluene derivative), a chlorine atom at position 2, and a bromine atom at position 4.

Synthesis Protocols

This compound serves as an intermediate in various chemical syntheses.[5] While specific, detailed protocols for its direct synthesis are not widely published in peer-reviewed journals, its preparation can be achieved through multi-step reaction sequences.[1] One common conceptual pathway involves the nitration of 4-bromotoluene, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer reaction to introduce the chlorine atom.[1]

Below is a representative experimental protocol for the synthesis of a structurally similar isomer, 2-Bromo-4-chlorotoluene, via a Sandmeyer reaction. This methodology illustrates the key chemical transformations involved in producing such halogenated toluenes.

Illustrative Protocol: Synthesis of 2-Bromo-4-chlorotoluene from 5-Chloro-2-methylaniline (B43014) [8]

This procedure is adapted from a known synthesis of an isomer and serves as a practical example.[8]

-

Diazotization:

-

Slowly add 142 g (1.00 mol) of melted 5-chloro-2-methylaniline to 1200 mL of 23% aqueous hydrobromic acid (HBr) in a 3000 mL beaker.

-

Stir the mixture for 20 minutes using a mechanical stirrer and cool to -5 °C in an ice-salt bath.

-

Prepare a solution of 70.0 g (1.00 mol) of sodium nitrite (B80452) (NaNO₂) in 400 mL of water.

-

Add the NaNO₂ solution dropwise to the aniline (B41778) mixture over 1.5 hours, maintaining the temperature at -5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of 144 g (1.00 mol) of copper(I) bromide (CuBr) in 400 mL of 47% HBr at 0 °C.

-

Add the freshly prepared diazonium salt solution in several portions to the CuBr solution.

-

Warm the resulting mixture to 70 °C and stir for 30 minutes.

-

Cool the mixture to room temperature.

-

-

Extraction and Purification:

-

Extract the product from the reaction mixture with methyl-tert-butyl ether (3 x 500 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), and evaporate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield the final compound.

-

Applications in Research and Development

This compound is primarily used as a versatile building block in organic synthesis. Its halogenated structure allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitution, making it a valuable precursor for:

-

Pharmaceuticals: It serves as a starting material for the synthesis of complex molecules with potential therapeutic properties.[1]

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides.

-

Material Science: Its derivatives can be incorporated into polymers or dyes to create materials with specific properties like flame retardancy or enhanced conductivity.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, within a chemical fume hood to ensure adequate ventilation.[3] Store in a cool, dry place in a tightly sealed container.

References

- 1. Buy this compound | 89794-02-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 89794-02-5 [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 4-Bromo-2-chlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-2-chlorotoluene. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is generated based on established principles of spectroscopy and analysis of structurally similar compounds. This guide also includes detailed experimental protocols for acquiring such spectra, intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Accurate characterization of such intermediates is crucial for quality control and reaction monitoring. Spectroscopic techniques, including NMR, IR, and MS, are fundamental tools for the structural elucidation and identification of organic compounds. This guide offers a detailed summary of the expected spectroscopic data for this compound, presented in a clear and accessible format.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established empirical rules and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the bromine and chlorine substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | d | 1H | H-3 |

| ~ 7.30 | dd | 1H | H-5 |

| ~ 7.15 | d | 1H | H-6 |

| ~ 2.35 | s | 3H | -CH₃ |

Predicted in CDCl₃ at 400 MHz. d = doublet, dd = doublet of doublets, s = singlet.

2.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.5 | C-1 |

| ~ 134.0 | C-2 |

| ~ 132.5 | C-3 |

| ~ 121.0 | C-4 |

| ~ 131.0 | C-5 |

| ~ 128.0 | C-6 |

| ~ 20.0 | -CH₃ |

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H stretching and bending, C=C aromatic stretching, and C-X (halogen) stretching vibrations.

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Medium | Methyl C-H Stretch |

| 1600-1450 | Strong | Aromatic C=C Stretch |

| 1100-1000 | Strong | C-Cl Stretch |

| 700-600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound will display a molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine. The fragmentation pattern will provide further structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 204/206/208 | ~100 / ~130 / ~30 | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for Br and Cl) |

| 169/171 | Moderate | [M-Cl]⁺ |

| 125 | Moderate | [M-Br]⁺ |

| 90 | High | [C₇H₆]⁺ |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

3.1.2. ¹H NMR Spectroscopy A ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For signal enhancement, 16 to 64 scans are typically co-added.

3.1.3. ¹³C NMR Spectroscopy A ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR) A small amount of the solid this compound is placed directly onto the crystal of an ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected. Electron Ionization (EI) at 70 eV is a common method for generating ions.

3.3.2. Mass Analysis The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion.

Visualizations

Molecular Structure and Spectroscopic Analysis Workflow

Caption: Structure and spectroscopic analysis workflow.

Logical Workflow for Compound Identification

Caption: Logical workflow for spectroscopic identification.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the data presented is predictive, it serves as a valuable reference for researchers. The detailed experimental protocols offer practical guidance for obtaining high-quality spectra for this and similar compounds. The application of these spectroscopic techniques is essential for the unambiguous identification and quality assessment of chemical entities in research and development.

An In-depth Technical Guide on the Solubility of 4-Bromo-2-chlorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-2-chlorotoluene in various organic solvents. Due to a lack of specific quantitative public data for this compound, this document presents a framework for solubility determination, including detailed experimental protocols and illustrative data. The methodologies described herein are standard in the pharmaceutical and chemical industries for characterizing the physicochemical properties of compounds, a critical step in drug development and process chemistry.

Introduction to this compound

This compound is a substituted aromatic hydrocarbon with the molecular formula C₇H₆BrCl. Its structure, featuring a toluene (B28343) backbone with bromine and chlorine substituents, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The solubility of this compound in organic solvents is a crucial parameter for its synthesis, purification, formulation, and biological screening.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. As a halogenated aromatic hydrocarbon, this compound is a relatively nonpolar molecule. Therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents and low solubility in highly polar solvents like water. Factors influencing its solubility include:

-

Solute-Solvent Interactions: Favorable van der Waals forces between this compound and nonpolar organic solvents will promote dissolution.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will impact its solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

Solubility Profile of this compound

While specific, publicly available quantitative solubility data for this compound is limited, a qualitative assessment suggests it is soluble in a range of common organic solvents. The following table provides hypothetical, yet representative, solubility data for illustrative purposes. These values are intended to guide researchers in solvent selection for experimental work.

| Solvent | Chemical Class | Polarity Index | Illustrative Solubility ( g/100 mL) at 25°C |

| Toluene | Aromatic Hydrocarbon | 2.4 | > 50 |

| Dichloromethane | Halogenated Hydrocarbon | 3.1 | > 50 |

| Acetone | Ketone | 5.1 | 30 - 50 |

| Ethyl Acetate | Ester | 4.4 | 20 - 40 |

| Methanol | Alcohol | 5.1 | 5 - 15 |

| Hexane | Aliphatic Hydrocarbon | 0.1 | 10 - 20 |

| Acetonitrile | Nitrile | 5.8 | 15 - 25 |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | > 50 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 50 |

Note: This data is illustrative and should be confirmed by experimental determination.

Experimental Determination of Solubility

Accurate determination of solubility is essential for process development and formulation. The following are standard experimental protocols for quantifying the solubility of a compound like this compound.

Equilibrium Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Principle: An excess of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filtration: Immediately filter the supernatant through a compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable mobile phase. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Gravimetric Method

This method is simpler but may be less precise than the shake-flask method.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Protocol:

-

Prepare Saturated Solution: Follow steps 1-4 of the Equilibrium Shake-Flask Method.

-

Sampling: Carefully pipette a precise volume (e.g., 10.0 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Drying: Place the evaporating dish in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weighing: Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved solute. Calculate the solubility in g/100 mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining solubility.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

Understanding the solubility of this compound in organic solvents is fundamental for its effective use in research and development. This guide has provided a theoretical framework, illustrative data, and detailed experimental protocols for determining this critical parameter. By employing the methodologies outlined, researchers can generate reliable solubility data to inform solvent selection, optimize reaction conditions, and guide formulation strategies, thereby accelerating the development of new chemical entities and products.

reaction mechanisms involving 4-Bromo-2-chlorotoluene

An In-depth Technical Guide to the Reaction Mechanisms of 4-Bromo-2-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₇H₆BrCl, is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2][3] Its unique substitution pattern—a methyl group and two different halogen atoms on a benzene (B151609) ring—provides multiple reactive sites, making it a valuable building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries.[4] This guide provides a detailed exploration of the core reaction mechanisms involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

A critical aspect of its reactivity is the chemoselectivity between the C-Br and C-Cl bonds. The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower bond dissociation energy.[5] Consequently, the oxidative addition of the C-Br bond to a low-valent palladium(0) catalyst is kinetically favored and often the rate-determining step. This allows for selective functionalization at the C4 position while leaving the C-Cl bond intact for subsequent transformations.[5][6]

Quantitative Data: Suzuki-Miyaura Coupling

The following table presents illustrative data for the Suzuki-Miyaura coupling of aryl halides, demonstrating typical conditions and yields. While this data is for a related substrate, it provides a reasonable expectation for the performance of this compound, particularly highlighting the selective reactivity of the C-Br bond.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Note |

| 1 | p-Tolylboronic acid | Pd(OAc)₂ (0.2) | Cs₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | 95 | 1-Bromo-2-(chloromethyl)benzene[7] |

| 2 | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (0.2) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 | 1-Bromo-2-(chloromethyl)benzene[7] |

| 3 | Phenylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | Reflux | 4 | 64-90+ | Bromobenzoyl chlorides[8] |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | - | - | ~60-80 | 5-Bromoindazoles[9] |

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-Br position of a bromo-chloro substituted arene.[5][7][10]

-

Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., this compound, 1.0 mmol), the corresponding arylboronic acid (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.2-2 mol%), a suitable ligand if required (e.g., PCy₃·HBF₄, 0.4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 4:1), via cannula to achieve a final substrate concentration of approximately 0.1-0.2 M.

-

Reaction : Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 2-12 hours).

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the three existing substituents.

-

-CH₃ (Methyl) : Activating, ortho, para-director.

-

-Cl (Chloro) : Deactivating, ortho, para-director.

-

-Br (Bromo) : Deactivating, ortho, para-director.

The activating methyl group is the dominant directing group.[11] Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the methyl group (C3 and C5). Steric hindrance from the adjacent chlorine atom at C2 may slightly disfavor substitution at C3 compared to C5.

Experimental Protocol: Nitration (General)

This protocol outlines a general procedure for the nitration of an activated toluene derivative.

-

Preparation : In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) with stirring to generate the nitronium ion (NO₂⁺).

-

Substrate Addition : Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., glacial acetic acid or excess sulfuric acid). Add this solution dropwise to the cold nitrating mixture, ensuring the temperature remains below 10 °C.

-

Reaction : After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 1-3 hours), then let it slowly warm to room temperature.

-

Monitoring : Monitor the reaction for the consumption of the starting material using TLC or GC-MS.

-

Quenching : Carefully pour the reaction mixture over crushed ice.

-

Work-up : The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the nitrated derivative.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[11] this compound lacks such activating groups and is therefore generally unreactive towards the classic addition-elimination SNAr mechanism under standard conditions.

However, under forcing conditions (e.g., high temperature and strong base like NaNH₂), substitution can proceed via a benzyne (B1209423) (aryne) intermediate through an elimination-addition mechanism. In this pathway, a proton is first abstracted from a position ortho to one of the halogens, followed by the elimination of the halide to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the product. This mechanism can lead to a mixture of regioisomers.

Formation of Organometallic Intermediates

The C-Br bond of this compound can be used to form organometallic reagents, such as Grignard or organolithium reagents. These intermediates are powerful nucleophiles and are crucial for forming new carbon-carbon bonds.

Grignard Reagent Formation

The reaction involves the insertion of magnesium metal into the C-Br bond, which is more reactive than the C-Cl bond.[12] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and react readily with protic solvents like water.[4][13]

Experimental Protocol: Grignard Reagent Formation (General)

-

Setup : All glassware must be rigorously oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen) while hot.

-

Magnesium Activation : Place magnesium turnings (1.1-1.2 equiv) in the reaction flask. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface.[14]

-

Solvent Addition : Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.

-

Initiation : Prepare a solution of this compound (1.0 equiv) in the anhydrous ether. Add a small portion (~10%) of this solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins.[14] Gentle warming may be required.

-

Addition : Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

-

Completion : After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure full conversion. The resulting dark grey or brown solution of the Grignard reagent is then used immediately in subsequent reactions.[4]

Conclusion

This compound is a highly valuable and synthetically flexible intermediate. Its reactivity is dominated by the chemoselective functionalization of the carbon-bromine bond via metal-catalyzed cross-coupling and organometallic reagent formation. The directing effects of its substituents also allow for predictable outcomes in electrophilic aromatic substitution. While less reactive towards traditional nucleophilic aromatic substitution, it can be functionalized under more forcing conditions. A thorough understanding of these distinct reaction mechanisms is essential for researchers to effectively utilize this compound in the design and execution of complex synthetic pathways for novel pharmaceuticals and advanced materials.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C7H6BrCl) [pubchemlite.lcsb.uni.lu]

- 3. 4-溴-2-氯甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Bromo-2-chlorotoluene: Safety, Handling, and Material Safety Data Sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Bromo-2-chlorotoluene (CAS No. 89794-02-5). It includes a summary of its physicochemical properties, toxicological data, and detailed protocols for its use and emergency management. This document is intended to supplement, not replace, institutional safety protocols and the full Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₆BrCl. It is a vital building block in the synthesis of various pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 205.48 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 212 °C (lit.) | [5] |

| Density | 1.54 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.574 (lit.) | [5] |

| Flash Point | 95 °C / 203 °F | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[6] The primary hazards are summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning[6]

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before use.[3]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.[4]

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mist.[6]

-

Use only in a chemical fume hood.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Wash hands thoroughly after handling.[6]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Store away from heat and sources of ignition.[4]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [4] |

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material using a non-sparking tool and place it in a designated hazardous waste container.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is considered a halogenated organic hazardous waste.[7] Do not dispose of it down the drain or in regular trash.[7] Contact your institution's environmental health and safety office for specific disposal guidelines.[8]

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, often utilized in cross-coupling reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[9][10] this compound can serve as the organic halide partner.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).[11]

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[11]

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of certain cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C9.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[12] Inhibition of these enzymes can lead to drug-drug interactions, altering the pharmacokinetics and potentially leading to adverse effects.

The mechanism of inhibition is likely competitive, where this compound binds to the active site of the enzyme, preventing the substrate from binding and being metabolized.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, based on its classification, it is considered harmful if swallowed, inhaled, or in contact with skin.[2] It is also an irritant to the skin, eyes, and respiratory system.[4] Long-term exposure effects are not well-documented, and there is no data available on its carcinogenicity, mutagenicity, or reproductive toxicity.[4]

Conclusion

This compound is a valuable chemical intermediate with significant applications in research and development. However, it is a hazardous substance that requires careful handling and adherence to strict safety protocols. All personnel working with this compound should be thoroughly familiar with its hazards, proper handling procedures, and emergency response measures as outlined in the full Safety Data Sheet and institutional guidelines. Further research is needed to fully characterize its toxicological profile and the mechanisms of its biological activity.

References

- 1. Buy this compound | 89794-02-5 [smolecule.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 89794-02-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Cytochrome P450 (CYP) inhibition screening: comparison of three tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Versatile Role of 4-Bromo-2-chlorotoluene in Pharmaceutical Intermediate Synthesis

Introduction

4-Bromo-2-chlorotoluene is a halogenated aromatic compound that serves as a crucial and versatile building block in the synthesis of complex organic molecules.[1][2] Its distinct substitution pattern, featuring a methyl group and two different halogens (bromine and chlorine), offers chemists a platform for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for modifying the methyl group, makes it an ideal starting material for constructing a wide array of pharmaceutical intermediates. This document outlines key applications and detailed protocols for utilizing this compound in the synthesis of valuable precursors for active pharmaceutical ingredients (APIs).

Core Applications in Pharmaceutical Synthesis

The strategic importance of this compound lies in its ability to participate in a variety of powerful cross-coupling and functional group transformation reactions. These reactions are foundational in modern medicinal chemistry for forging the carbon-carbon and carbon-heteroatom bonds that constitute the backbones of many drugs.

-

Palladium-Catalyzed Cross-Coupling Reactions: This is the most prominent application. The higher reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed systems allows for selective functionalization at the 4-position.

-

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters. This is essential for creating biaryl structures, which are prevalent in many pharmaceuticals, including the "sartan" class of antihypertensives.[3]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. This reaction is a cornerstone for synthesizing aryl amines, a common motif in drug molecules.[4][5]

-

Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes. This introduces alkynyl moieties that can be key structural elements or handles for further elaboration in drug candidates.[6][7]

-

-

Cyanation Reactions: The introduction of a nitrile (-CN) group via palladium-catalyzed cyanation transforms the aryl halide into a benzonitrile (B105546) derivative. Benzonitriles are valuable intermediates, convertible to amines, carboxylic acids, or tetrazoles, the latter being a key feature in sartan drugs.[8][9]

-

Organometallic Intermediate Formation:

-

Lithiation/Halogen-Metal Exchange: Reaction with organolithium reagents (e.g., n-butyllithium) preferentially occurs at the more reactive C-Br bond, generating an aryllithium species. This potent nucleophile can then react with a wide range of electrophiles to form new C-C bonds.[10]

-

Grignard Reaction: Formation of a Grignard reagent (Ar-MgBr) provides a less reactive but highly useful organometallic intermediate for additions to carbonyls and other electrophiles.

-

-

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to an aldehyde, carboxylic acid, or hydroxymethyl group, providing another point for molecular modification. For instance, oxidation to a benzoic acid derivative is a key step in the synthesis of intermediates for drugs like Dapagliflozin.[11]

Data Presentation: Summary of Key Reactions

The following tables summarize typical conditions and outcomes for the key transformations of this compound.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane | 80-110 | 75-95 | [3],[12] |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / BINAP or other phosphine (B1218219) ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 | 70-90 | [4],[13] |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 25-80 | 80-98 |[14],[15] |

Table 2: Other Key Transformations

| Reaction Type | Reagent(s) | Product Type | Solvent | Temp (°C) | Notes | Ref. |

|---|---|---|---|---|---|---|

| Cyanation | Zn(CN)₂, KCN | Aryl Nitrile | DMF, NMP | 80-140 | Often requires a Pd catalyst (e.g., Pd(PPh₃)₄). | [9] |

| Lithiation | n-BuLi | Aryllithium | THF, Et₂O | -78 | Creates a highly reactive nucleophile for subsequent steps. | [10] |

| Oxidation | KMnO₄, CrO₃ | Benzoic Acid | H₂O, Acetone | 25-100 | Oxidation of the benzylic methyl group. |[11] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 4-aryl-2-chlorotoluene derivative.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Toluene and Water (4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source.

-

-

Methodology:

-

To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add the palladium catalyst, followed by the toluene/water solvent mixture.

-

Fit the flask with a reflux condenser under the inert atmosphere.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-aryl-2-chlorotoluene.

-

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of an N-aryl-4-amino-2-chlorotoluene derivative.

-

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel.

-

-

Methodology:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂, BINAP, and sodium tert-butoxide to a Schlenk tube.

-

Add anhydrous toluene, followed by this compound and the desired amine.

-

Seal the vessel and heat the mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed (typically 8-24 hours).

-

Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the residue via flash column chromatography to obtain the N-arylated product.[4][16]

-

Protocol 3: General Procedure for Palladium-Catalyzed Cyanation

This protocol describes the synthesis of 4-cyano-2-chlorotoluene.

-

Materials:

-

This compound (1.0 equiv)

-

Zinc Cyanide [Zn(CN)₂] (0.6 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Inert atmosphere reaction setup.

-

-

Methodology:

-

Add this compound, Zn(CN)₂, and Pd(PPh₃)₄ to a dry flask under an inert atmosphere.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir until the reaction is complete as indicated by TLC or GC analysis.

-

Cool the mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine to remove residual DMF.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-cyano-2-chlorotoluene.[9]

-

Visualizations

Caption: Key synthetic transformations of this compound.

Caption: Standard workflow for synthesis and purification.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. leapchem.com [leapchem.com]

- 2. Buy this compound | 89794-02-5 [smolecule.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]